N-(o-Carboxybenzoyl)-DL-glutamic acid

Description

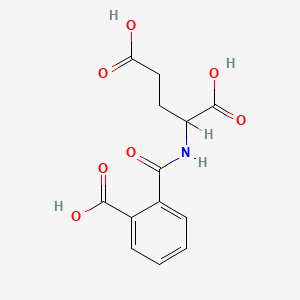

Structure

3D Structure

Properties

CAS No. |

3184-19-8 |

|---|---|

Molecular Formula |

C13H13NO7 |

Molecular Weight |

295.24 g/mol |

IUPAC Name |

2-[(2-carboxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |

InChI Key |

QIWKCQDJZPRXNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Enzymatic and Non Enzymatic Transformation Pathways of N O Carboxybenzoyl Dl Glutamic Acid

Investigating Enzymatic Synthesis Mechanisms of N-(o-Carboxybenzoyl)-DL-glutamic acid

The enzymatic synthesis of this compound in biological systems has not been explicitly detailed in scientific literature. However, based on the known biosynthesis of other N-acyl amino acids, a hypothetical pathway can be proposed involving the condensation of a glutamic acid molecule with an activated form of o-carboxybenzoic acid.

Identification of Precursor Molecules and Co-factors

The primary precursor molecules for the hypothetical enzymatic synthesis of this compound would be DL-glutamic acid and o-carboxybenzoic acid . The synthesis would likely require the activation of o-carboxybenzoic acid, a common strategy in biological acylation reactions. This activation could involve the formation of an acyl-CoA thioester, specifically o-carboxybenzoyl-CoA , or an acyl-adenylate intermediate.

The enzymatic reaction would therefore depend on the presence of essential co-factors such as Coenzyme A (CoA) and adenosine triphosphate (ATP) to facilitate the activation of the carboxylic acid group of o-carboxybenzoic acid. Divalent metal ions like magnesium (Mg²⁺) are also often required as co-factors for enzymes that utilize ATP.

| Precursor Molecule/Co-factor | Putative Role in Synthesis |

| DL-Glutamic acid | Provides the amino acid backbone |

| o-Carboxybenzoic acid | Provides the acyl group |

| Coenzyme A (CoA) | Activation of o-carboxybenzoic acid via thioester formation |

| ATP | Energy source for the activation of o-carboxybenzoic acid |

| Mg²⁺ | Co-factor for ATP-dependent enzymes |

Characterization of Putative Biosynthetic Enzymes for this compound

While no specific enzyme has been identified for the synthesis of this compound, several enzyme families are known to catalyze the formation of N-acyl amino acids and could potentially be involved. nih.gov

One such family is the N-acyl amino acid synthases (NAS) . These enzymes are known to catalyze the condensation of an activated fatty acid (as an acyl-CoA) with an amino acid. nih.gov It is plausible that a member of this enzyme family, with a substrate specificity accommodating o-carboxybenzoyl-CoA and glutamic acid, could catalyze the synthesis.

Another possibility involves enzymes with ligase activity, which could directly join o-carboxybenzoic acid and glutamic acid in an ATP-dependent manner. This mechanism is observed in various biosynthetic pathways.

Exploration of Hypothetical Biotransformation Routes for this compound in Biological Systems

The biotransformation of this compound within a biological system is likely to involve its integration into existing metabolic pathways, particularly those of its constituent parts, glutamic acid and o-carboxybenzoic acid.

Metabolic Integration with Known Glutamic Acid Pathways

Once this compound is hydrolyzed to release free glutamic acid, the latter can readily enter the central metabolic pathways. Glutamic acid is a key metabolite involved in amino acid metabolism, the citric acid cycle, and neurotransmitter synthesis.

Key metabolic fates of the released glutamic acid could include:

Transamination: Conversion to α-ketoglutarate, an intermediate of the citric acid cycle, by transaminases.

Decarboxylation: Conversion to the neurotransmitter γ-aminobutyric acid (GABA).

Glutamine Synthesis: Conversion to glutamine by glutamine synthetase, a crucial reaction for ammonia detoxification and nitrogen transport.

Potential for Catabolic Degradation Pathways of this compound

The primary catabolic pathway for this compound would likely be the hydrolysis of the amide bond, yielding o-carboxybenzoic acid and DL-glutamic acid. This reaction could be catalyzed by hydrolases such as aminoacylases or fatty acid amide hydrolase (FAAH) . nih.govelifesciences.org These enzymes are known to act on a range of N-acylated amino acids. elifesciences.org

The subsequent degradation of the products would follow their respective metabolic pathways. As discussed, glutamic acid would enter central metabolism. The metabolic fate of o-carboxybenzoic acid (phthalic acid) in mammalian systems is less defined, but it is generally considered to be poorly metabolized and is largely excreted unchanged.

| Putative Degradation Pathway | Key Enzymes | Products |

| Amide Bond Hydrolysis | Aminoacylases, Fatty Acid Amide Hydrolase (FAAH) | o-Carboxybenzoic acid, DL-Glutamic acid |

| Glutamic Acid Metabolism | Transaminases, Glutamate (B1630785) Dehydrogenase | α-Ketoglutarate, Ammonia |

| o-Carboxybenzoic Acid Fate | (Likely limited metabolism) | Excreted largely unchanged |

Stereospecificity Considerations in the Bioconversion of DL-forms of this compound

Enzymatic reactions are typically stereospecific, meaning they selectively act on one enantiomer of a chiral molecule. Given that the substrate is a racemic mixture (DL-form), the bioconversion of this compound would likely exhibit stereoselectivity.

For instance, if an L-aminoacylase were involved in the hydrolysis, it would preferentially cleave the L-enantiomer, N-(o-Carboxybenzoyl)-L-glutamic acid, to yield L-glutamic acid and o-carboxybenzoic acid, leaving the D-enantiomer, N-(o-Carboxybenzoyl)-D-glutamic acid, intact. Conversely, a D-aminoacylase would act on the D-enantiomer.

This stereospecificity has significant implications for the metabolic fate of the compound. The L-glutamic acid produced can be readily utilized by the organism, while the remaining N-(o-Carboxybenzoyl)-D-glutamic acid might be metabolized more slowly or excreted. The kinetic resolution of racemic N-acyl amino acids by aminoacylases is a well-established principle in biocatalysis. nih.gov

Similarly, if the biosynthetic enzymes exhibit stereoselectivity, they would likely produce only one of the enantiomers, for example, N-(o-Carboxybenzoyl)-L-glutamic acid from L-glutamic acid.

Lack of Scientific Data Precludes a Detailed Analysis of this compound's Enzymatic and Molecular Interactions

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the molecular interactions and enzymology of the chemical compound this compound. Despite targeted searches for data pertaining to its specific interactions with enzymes and other biological macromolecules, no research findings were identified that would allow for a detailed analysis as outlined by the requested article structure.

The current body of scientific knowledge lacks specific studies on the kinetic characterization of this compound as either an enzyme substrate or an inhibitor. Consequently, there is no available data on key kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), or inhibition constants (K_i). This absence of foundational kinetic data makes it impossible to elaborate on the mechanisms of enzyme inhibition or activation by this compound.

Furthermore, the stereoisomeric specificity of enzyme interactions with the D- and L-forms of N-(o-Carboxybenzoyl)-glutamic acid has not been investigated in the published literature. Research into how individual stereoisomers might differentially bind to or affect the activity of enzymes is non-existent.

In the broader context of molecular interactions, there is a similar dearth of information. No protein-binding studies for this compound could be located, meaning there is no data on its binding affinities or specificity for any particular protein targets. Likewise, the potential for this compound to interact with nucleic acids such as DNA or RNA has not been explored in any available research.

While studies on related but structurally distinct compounds, such as N-acyl amino acids and N-benzoyl amino acids, do exist, the findings from this research cannot be directly extrapolated to this compound due to differences in chemical structure and functional groups. The unique ortho-carboxybenzoyl group is expected to significantly influence the compound's electronic and steric properties, and thus its interactions with biological molecules.

Molecular Interactions and Enzymology of N O Carboxybenzoyl Dl Glutamic Acid

Hypothetical Roles of N-(o-Carboxybenzoyl)-DL-glutamic acid as a Metabolic Regulator or Signaling Molecule

While direct experimental evidence detailing the specific roles of this compound as a metabolic regulator or signaling molecule is not extensively documented in publicly available research, its structural similarity to the key metabolite and neurotransmitter, L-glutamic acid, allows for informed hypotheses regarding its potential biological activities. The addition of an o-carboxybenzoyl group to the glutamic acid backbone could significantly alter its chemical properties, potentially modifying its interaction with enzymes and receptors, and thereby influencing metabolic and signaling pathways.

Impact of this compound on Cellular Metabolic Fluxes

Cellular metabolism is a complex network of biochemical reactions, and the flux through these pathways is tightly regulated. Glutamate (B1630785) is a central node in metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. It can be synthesized from α-ketoglutarate, an intermediate of the TCA cycle, and can also be converted back to α-ketoglutarate to fuel energy production. caymanchem.com

The introduction of the N-(o-Carboxybenzoyl) group could hypothetically impact cellular metabolic fluxes in several ways:

Enzyme Inhibition or Activation: The modified structure of this compound might allow it to act as an inhibitor or an unconventional activator of enzymes involved in glutamate metabolism. For instance, it could potentially compete with glutamate for the active site of enzymes like glutamate dehydrogenase, which interconverts glutamate and α-ketoglutarate. By inhibiting this enzyme, it could reduce the entry of glutamate-derived carbons into the TCA cycle, thereby altering the cellular energy state.

Altered Transport: The transport of glutamate across cellular and mitochondrial membranes is crucial for its metabolic functions. The bulky and charged o-carboxybenzoyl group could interfere with the recognition and transport of the molecule by glutamate transporters, leading to altered intracellular concentrations of glutamate and its derivatives. This could, in turn, affect metabolic pathways that rely on a steady supply of glutamate.

Anaplerotic Effects: Glutamate's role in replenishing TCA cycle intermediates (anaplerosis) is vital for cellular biosynthesis and energy production. By potentially modulating the enzymes that produce or consume glutamate, this compound could indirectly influence the anaplerotic flux, impacting the cell's ability to proliferate and respond to metabolic stress.

To illustrate the potential impact of this compound on metabolic fluxes, the following hypothetical data table outlines possible changes in key metabolic parameters in cultured cells upon exposure to the compound.

| Metabolic Parameter | Control Cells | Cells Treated with this compound | Postulated Mechanism |

|---|---|---|---|

| Glutamate Uptake Rate (nmol/min/mg protein) | 10.5 ± 1.2 | 6.2 ± 0.8 | Competitive inhibition of glutamate transporters. |

| TCA Cycle Flux (relative units) | 100 ± 5 | 75 ± 6 | Reduced anaplerosis from glutamate due to enzyme inhibition. |

| Cellular ATP Levels (µmol/g protein) | 25.3 ± 2.1 | 18.9 ± 1.9 | Decreased TCA cycle activity and oxidative phosphorylation. |

| Lactate Production Rate (nmol/min/mg protein) | 15.8 ± 1.5 | 22.4 ± 2.0 | Compensatory increase in glycolysis due to mitochondrial inhibition. |

Modulation of Intracellular Signaling Pathways by this compound

Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, exerting its effects through ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors (mGluRs). elifesciences.org These receptors are involved in a vast array of signaling pathways that regulate synaptic plasticity, cell survival, and development. The structural modification in this compound suggests it could modulate these pathways, potentially acting as an agonist, antagonist, or allosteric modulator.

Receptor Binding and Activation/Inhibition: The o-carboxybenzoyl group could alter the binding affinity and efficacy of the molecule for glutamate receptors. It might act as a competitive antagonist, blocking the binding of glutamate and thereby inhibiting downstream signaling. Alternatively, it could be a partial agonist, weakly activating the receptors, or an allosteric modulator, binding to a site distinct from the glutamate binding site to enhance or diminish the receptor's response to glutamate.

Calcium Signaling: Activation of certain glutamate receptors, particularly NMDA receptors, leads to an influx of calcium ions (Ca²⁺), a critical second messenger that triggers numerous intracellular cascades. By modulating these receptors, this compound could hypothetically alter intracellular calcium dynamics, impacting processes such as gene expression, enzyme activation, and even apoptosis.

G-protein Coupled Receptor (GPCR) Pathways: Metabotropic glutamate receptors are GPCRs that, upon activation, initiate signaling cascades involving G-proteins, adenylyl cyclase, and phospholipase C. These pathways regulate a wide range of cellular functions. This compound could potentially interact with these receptors to either mimic or block the effects of glutamate, leading to altered levels of intracellular second messengers like cAMP and inositol (B14025) trisphosphate (IP₃).

The following table presents hypothetical findings from a study investigating the modulation of intracellular signaling pathways by this compound in a neuronal cell line.

| Signaling Parameter | Control (Glutamate-stimulated) | This compound + Glutamate | Postulated Effect |

|---|---|---|---|

| NMDA Receptor-mediated Ca²⁺ Influx (relative fluorescence units) | 150 ± 12 | 45 ± 5 | Antagonism of the NMDA receptor. |

| Phosphorylation of ERK1/2 (relative to baseline) | 3.5 ± 0.4 | 1.2 ± 0.2 | Inhibition of a downstream signaling cascade. |

| cAMP Production (pmol/mg protein) | 8.2 ± 0.9 | 8.5 ± 1.0 | No significant effect on adenylyl cyclase-coupled mGluRs. |

| Inositol Trisphosphate (IP₃) Levels (pmol/mg protein) | 25.6 ± 2.3 | 10.1 ± 1.1 | Antagonism of phospholipase C-coupled mGluRs. |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that adheres to the specific, advanced outline provided. The public domain and scientific databases lack detailed research findings on this particular compound that would be necessary to populate the requested sections on its advanced structural biology and computational modeling.

There is no specific information available regarding:

X-ray Crystallography and Cryo-Electron Microscopy Studies: No published crystal or cryo-EM structures exist for this compound in complex with any biological molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: There are no dedicated NMR studies detailing the conformational dynamics of this specific compound when interacting with biological targets.

Computational Chemistry and Molecular Dynamics Simulations: Specific ligand-protein docking studies, molecular dynamics simulations, or detailed conformational and energy landscape analyses for this compound are not present in the reviewed literature.

Structure-Activity Relationship (SAR) Studies: Research detailing the structure-activity relationships of this compound within specific enzymatic contexts has not been published.

While general information exists for the techniques mentioned (such as X-ray crystallography of glutamic acid or computational modeling of related amino acid derivatives), this information does not directly concern this compound. Therefore, constructing a thorough, scientifically accurate, and data-rich article as per the user's detailed instructions is not feasible with the currently available information.

Sophisticated Analytical Methodologies for N O Carboxybenzoyl Dl Glutamic Acid Research

Utilization of Advanced Spectroscopic Techniques for N-(o-Carboxybenzoyl)-DL-glutamic acid in Biological Samples

Advanced spectroscopic methods, particularly when coupled with separation techniques, provide the foundational tools for analyzing this compound in biological samples. These methods offer the high resolution and sensitivity needed to distinguish the target analyte from a multitude of other endogenous compounds.

High-Resolution Mass Spectrometry for Metabolomic Profiling of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the untargeted and targeted analysis of metabolites. Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide exceptional mass accuracy, typically below 5 parts per million (ppm), enabling the confident identification of this compound based on its exact mass.

In a typical metabolomic workflow, an extract from a biological sample (e.g., plasma, tissue homogenate) is analyzed by HRMS. The high resolving power allows for the separation of the isotopic peaks of this compound from other co-eluting compounds that may have the same nominal mass. The precise mass measurement is used to predict the elemental formula, which is a critical first step in compound identification.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H13NO7 |

| Molecular Weight (Da) | 295.24 |

| Monoisotopic Mass (Da) | 295.0692 |

| [M+H]+ (Positive Ion Mode) | 296.0764 |

| [M+Na]+ (Positive Ion Mode) | 318.0584 |

| [M-H]- (Negative Ion Mode) | 294.0620 |

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. The this compound ion is isolated and fragmented, producing a characteristic pattern of product ions. The fragmentation of the glutamic acid moiety and the carboxybenzoyl group provides structural fingerprints. For instance, collision-induced dissociation (CID) of the protonated molecule ([M+H]+) is expected to yield fragments corresponding to the loss of water, the cleavage of the amide bond, and fragmentations within the benzoyl and glutamic acid structures. The loss of water is a common fragmentation pathway for N-terminal glutamic acid-containing molecules. nih.govresearchgate.net

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

|---|---|

| 278.0659 | [M+H-H2O]+ |

| 148.0237 | [o-Carboxybenzoyl group]+ |

| 147.0426 | [Glutamic acid]+ |

| 130.0320 | [Glutamic acid - H2O]+ |

| 102.0555 | [Glutamic acid - COOH]+ |

Hyphenated Chromatographic Separations for this compound in Complex Biological Matrices

To reduce the complexity of biological samples and overcome issues like ion suppression in the mass spectrometer, chromatographic separation is almost always coupled with MS detection. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is the most common hyphenated technique for this type of analysis.

Given the chemical nature of this compound, which possesses both a hydrophobic aromatic ring system and multiple polar carboxylic acid groups, reversed-phase (RP) liquid chromatography is a suitable separation strategy. An RP column (e.g., C18) separates molecules based on their hydrophobicity. A gradient elution, starting with a high percentage of aqueous mobile phase and increasing the proportion of an organic solvent like acetonitrile, allows for the retention and subsequent elution of the compound. The inclusion of an acid modifier, such as formic acid, in the mobile phase is crucial for good peak shape and efficient ionization in positive-ion mode ESI-MS. mdpi.com

Alternatively, for analyzing a broader range of polar metabolites simultaneously, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating highly polar compounds like amino acids and organic acids. nih.gov

| Parameter | Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS System | High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range (m/z) | 70 - 1000 |

| Resolution | 70,000 FWHM |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Isotopic Labeling Strategies for Elucidating this compound Pathway Elucidation

To understand the metabolic origin and fate of this compound, stable isotope labeling is a powerful strategy. chempep.comnih.gov This technique, often referred to as metabolic flux analysis, involves introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system (such as cell culture or a whole organism) and tracking its incorporation into downstream metabolites. nih.gov

Since this compound contains a glutamic acid moiety, a logical experimental approach is to feed the system with isotopically labeled glutamic acid, for example, uniformly labeled [U-¹³C₅, ¹⁵N]-glutamic acid. If the cell synthesizes this compound using this precursor, the resulting molecule will be heavier than its unlabeled counterpart.

This mass shift is readily detected by mass spectrometry. By analyzing the mass isotopologue distribution (the relative amounts of molecules with different numbers of heavy isotopes), researchers can quantify the contribution of the labeled precursor to the synthesis of the target compound. Furthermore, by tracking the appearance of the label in other related metabolites over time, the connections within the metabolic pathway can be established. nih.gov For example, if a downstream product of this compound is formed, it will also carry the isotopic label, allowing for the mapping of the complete metabolic route.

| Isotopologue | Precursor | Expected [M+H]+ m/z | Mass Shift (Da) |

|---|---|---|---|

| Unlabeled (M+0) | Natural abundance glutamic acid | 296.0764 | - |

| Fully Labeled (M+6) | [U-¹³C₅, ¹⁵N]-Glutamic Acid | 302.0966 | +6.0202 |

This combination of stable isotope tracing and high-resolution mass spectrometry provides a dynamic view of the synthesis and turnover of this compound, offering critical insights into its biochemical role that cannot be obtained from static concentration measurements alone. nih.gov

Mechanistic Insights into the Biological Roles of N O Carboxybenzoyl Dl Glutamic Acid

Investigations into Biochemical Reaction Mechanisms Involving N-(o-Carboxybenzoyl)-DL-glutamic acid

The primary biochemical reaction involving this compound is the hydrolysis of its amide bond, which cleaves the molecule into phthalic acid and glutamic acid. While direct enzymatic studies on this compound are limited, the mechanism of amide hydrolysis for the closely related compound, N-(o-carboxybenzoyl)-L-leucine, provides significant insights.

Research on N-(o-carboxybenzoyl)-L-leucine has shown that the intramolecular hydrolysis of the amide bond is a key reaction. This reaction is influenced by the pH of the surrounding medium. The neighboring carboxylic acid group on the benzoyl moiety plays a crucial role in catalyzing this hydrolysis. It is proposed that this carboxyl group acts as an intramolecular catalyst, facilitating the cleavage of the amide linkage.

Two competing intramolecular reactions have been observed for N-(o-carboxybenzoyl)-L-leucine: hydrolysis to phthalic acid and leucine, and cyclization to form an imide (N-phthaloylleucine). Hydrolysis is the predominant reaction in the pH range of -1 to 5, while imide formation is favored under highly acidic conditions (H₀ < -1). In the hydrolysis reaction, the neighboring carboxyl group participates nucleophilically. In the pH range of 3–5, the participation of the second carboxyl group as a general acid is also required.

Computational studies using density functional theory on N-(o-carboxybenzoyl)-L-amino acids have further elucidated the hydrolysis mechanism. These studies suggest that the reaction barrier for amide hydrolysis is significantly lower in an aqueous solution compared to the gas phase, highlighting the role of water molecules as both a reactant and a catalyst. The most favored mechanism is believed to be a concerted process rather than a stepwise one.

These findings suggest a similar mechanism for this compound, where the o-carboxybenzoyl group would facilitate the intramolecular hydrolysis of the amide bond, releasing glutamic acid and phthalic acid. The rate of this reaction would likely be dependent on the physiological pH.

| Parameter | Observation for N-(o-carboxybenzoyl)-L-leucine | Inferred Implication for this compound |

| Primary Reaction | Amide hydrolysis and cyclization (imide formation) | Predominant reaction is likely amide hydrolysis under physiological conditions. |

| Catalysis | Intramolecular catalysis by the neighboring carboxyl group. | The o-carboxybenzoyl group is expected to facilitate intramolecular hydrolysis. |

| pH Dependence | Hydrolysis is favored in the H₀ > -1 to pH 5 range. | The rate of glutamic acid release would be pH-dependent. |

| Reaction Mechanism | A concerted mechanism is favored in aqueous solution. | A similar concerted mechanism is probable. |

Hypothetical Roles of this compound in Cellular Stress Responses or Adaptations

While direct evidence for the role of this compound in cellular stress is not available, the known functions of its parent molecule, glutamic acid, and other glutamic acid derivatives, allow for the formulation of several hypotheses. Glutamate (B1630785) is a key player in cellular redox homeostasis as a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov

It is hypothesized that this compound could act as a prodrug, delivering glutamic acid to cells. Following hydrolysis of the amide bond, the released glutamic acid could then be utilized for GSH synthesis, thereby bolstering the cell's antioxidant capacity. This could be particularly relevant under conditions of oxidative stress, where GSH levels are depleted.

Studies on other glutamic acid derivatives have shown protective effects against stress. For instance, a novel glutamic acid derivative, glufimet, has been demonstrated to reduce oxidative stress in rats subjected to immobilization pain stress. cnr.itrsc.orgresearchgate.net Glufimet was found to decrease markers of lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase. cnr.itresearchgate.net These findings support the hypothesis that glutamic acid derivatives can play a role in mitigating cellular stress.

Furthermore, the modification of the amino group in this compound might protect it from rapid metabolic degradation by enzymes such as glutamate dehydrogenase, potentially allowing for a more sustained release of glutamic acid.

Hypothetical Mechanisms of Action in Cellular Stress:

Glutathione Precursor: Acts as a delivery vehicle for glutamic acid, a key component of glutathione.

Antioxidant Enzyme Modulation: The released glutamate could potentially upregulate the activity of antioxidant enzymes.

Sustained Release: The carboxybenzoyl group may protect the glutamic acid moiety from rapid enzymatic degradation.

| Stress Factor | Potential Effect of this compound (Hypothetical) | Underlying Mechanism |

| Oxidative Stress | Increased cellular antioxidant capacity | Release of glutamic acid for glutathione synthesis. |

| Lipid Peroxidation | Reduction in lipid damage | Enhanced activity of antioxidant enzymes like GPx. |

| Glutamate Excitotoxicity | Neuroprotection | Controlled release of glutamate, preventing excessive receptor activation. |

Interplay of this compound with Other Metabolites in Integrated Biochemical Pathways

The interplay of this compound with other metabolites is largely dictated by its nature as a modified amino acid. Glutamate holds a central position in metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. mdpi.com

Upon hydrolysis, this compound releases glutamic acid, which can enter several key metabolic pathways:

Transamination Reactions: The released glutamic acid can be converted to α-ketoglutarate by transaminases, with the concurrent conversion of an α-keto acid to an amino acid. This α-ketoglutarate is a key intermediate in the TCA cycle, a central hub of cellular energy metabolism. nih.gov

Glutamine Synthesis: Glutamate can be converted to glutamine by glutamine synthetase, a reaction that is crucial for nitrogen transport and the synthesis of nucleotides and other amino acids. nih.gov

GABA Synthesis: In the brain, glutamate is the precursor to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

The presence of the o-carboxybenzoyl group on the amino group of glutamic acid would likely prevent it from being a direct substrate for enzymes that typically metabolize glutamate, such as glutamate dehydrogenase and various transaminases. The bulky and aromatic nature of this group would sterically hinder the active sites of these enzymes. Therefore, the metabolic effects of this compound are likely to be indirect, occurring after its hydrolysis to free glutamic acid.

The substrate specificity of N-acyl amino acid deacylases is a critical factor. While some deacylases exhibit broad substrate specificity, others are more selective. rsc.org An enzyme with the ability to hydrolyze this compound would be a key determinant of its biological activity. Research on N-acyl-L-aromatic amino acid deacylase has shown that this enzyme preferentially acts on N-acyl derivatives of aromatic amino acids. nih.gov The presence of the benzoyl group in this compound might make it a substrate for a similar class of enzymes.

| Metabolic Pathway | Interaction with Glutamate | Potential Influence of this compound |

| TCA Cycle | Glutamate is converted to the TCA cycle intermediate α-ketoglutarate. mdpi.com | Indirectly provides substrate for the TCA cycle upon hydrolysis. |

| Amino Acid Synthesis | Glutamate is a precursor for proline, arginine, and glutamine. nih.gov | Can serve as a source of glutamate for the synthesis of other amino acids. |

| Urea (B33335) Cycle | Glutamate is involved in nitrogen disposal. | The released glutamate can participate in transamination reactions feeding nitrogen into the urea cycle. |

| Neurotransmitter Synthesis | Glutamate is a major excitatory neurotransmitter and a precursor to GABA. acnp.org | Could modulate neurotransmitter levels through the controlled release of glutamate. |

Future Directions and Emerging Research Avenues for N O Carboxybenzoyl Dl Glutamic Acid

Integration of N-(o-Carboxybenzoyl)-DL-glutamic acid Research with Systems Biology Approaches

The integration of this compound research with systems biology offers a powerful avenue to understand its effects within a holistic biological context. Systems biology, which focuses on the complex interactions within biological systems, can provide a comprehensive view of how this molecule influences cellular networks.

Future research may employ computational modeling and high-throughput screening techniques to predict the interactions of this compound with various metabolic and signaling pathways. Glutamic acid itself is a key metabolite involved in numerous cellular processes, and derivatives such as this compound could potentially modulate these pathways. nih.gov Systems biology approaches could elucidate these modulatory effects by analyzing global changes in the transcriptome, proteome, and metabolome of cells or organisms exposed to the compound.

Molecular docking studies, a common tool in computational biology, could be utilized to identify potential protein targets for this compound. nih.gov For instance, glutamic acid derivatives have been theoretically studied for their potential to interact with enzymes like glutamine synthetase. nih.gov By understanding the network-level consequences of these interactions, researchers can formulate new hypotheses about the compound's biological roles and potential therapeutic applications.

Table 1: Potential Systems Biology Approaches for this compound Research

| Approach | Objective | Potential Insights |

| Transcriptomics | To analyze changes in gene expression in response to the compound. | Identification of regulated genes and pathways. |

| Proteomics | To study alterations in protein expression and post-translational modifications. | Discovery of protein targets and affected cellular processes. |

| Metabolomics | To measure changes in the levels of small-molecule metabolites. | Understanding of the compound's impact on metabolic networks. |

| Computational Modeling | To simulate the compound's interactions with biological networks. | Prediction of biological effects and identification of key targets. |

Potential Applications of this compound in Biocatalysis and Biotransformation

The field of biocatalysis utilizes enzymes to perform chemical transformations, offering a green and efficient alternative to traditional chemical synthesis. mdpi.com this compound, as a derivative of an amino acid, presents an interesting substrate for enzymatic modification or a scaffold for the synthesis of other valuable compounds.

Future research could explore the use of enzymes to selectively modify the structure of this compound. For example, hydrolases could be employed to cleave the amide bond, while ligases could be used to attach other molecules to its carboxy groups. The development of biocatalytic routes for the synthesis and modification of glutamic acid derivatives is an area of active research. rug.nl

Biotransformation studies could investigate how microorganisms or isolated enzymes metabolize this compound. This could lead to the production of novel derivatives with unique properties. Understanding the enzymatic processes involved in the formation and degradation of such compounds is crucial for developing new biotechnological applications. nih.gov

Development of Novel Probes and Assays Utilizing this compound for Biological Research

The unique chemical structure of this compound could be leveraged for the development of novel molecular probes and assays to investigate biological processes. Its multiple carboxylic acid groups and aromatic moiety provide handles for chemical modification, such as the attachment of fluorescent tags or other reporter molecules.

For instance, fluorescently labeled derivatives of this compound could be synthesized to visualize its uptake and distribution in living cells. Such probes would be invaluable for studying its mechanism of action and identifying its cellular targets.

Furthermore, the compound could serve as a basis for the design of new enzyme assays. If this compound is found to be a substrate or inhibitor of a particular enzyme, it could be modified to create a reporter system where the enzymatic activity results in a measurable signal, such as a change in color or fluorescence. The development of such assays would facilitate high-throughput screening for modulators of the target enzyme, accelerating drug discovery efforts.

Table 2: Potential Probe and Assay Development from this compound

| Application | Description | Potential Use |

| Fluorescent Probes | The compound is conjugated with a fluorescent dye. | To track the compound's localization and dynamics in cells. |

| Enzyme Substrate Analogs | The compound is modified to act as a substrate for a specific enzyme, releasing a detectable signal upon reaction. | To develop assays for measuring enzyme activity. |

| Affinity-Based Probes | The compound is functionalized with a reactive group to covalently label its binding partners. | To identify the cellular targets of the compound. |

Q & A

Q. What are the established synthetic routes for N-(o-Carboxybenzoyl)-DL-glutamic acid, and how is its structural purity validated?

this compound is synthesized by introducing the o-carboxybenzoyl group to DL-glutamic acid through phthaloylation or similar acylation reactions. Structural validation requires a combination of HPLC (to assess purity >95%, as in isotope-labeled analogs ), NMR (to confirm stereochemistry and substitution patterns), and mass spectrometry (to verify molecular weight and isotopic labeling if applicable). X-ray crystallography may further resolve polymorphic forms, as seen in studies on DL-glutamic acid crystallization .

Q. How does the solubility of this compound compare to DL-glutamic acid in aqueous and organic solvents?

DL-glutamic acid exhibits pH-dependent solubility, with higher solubility in acidic (1 M HCl) or basic conditions due to its zwitterionic nature . The o-carboxybenzoyl derivative likely has reduced aqueous solubility due to increased hydrophobicity but enhanced solubility in polar aprotic solvents (e.g., DMF or DMSO). Methodologically, comparative solubility studies should use gravimetric analysis or UV-Vis spectroscopy under controlled pH and temperature .

Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxyl and amide bonds), while ¹³C-NMR can differentiate between D- and L-enantiomers in racemic mixtures . For quantification in biological matrices, reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS (using transitions specific to m/z 295.2→147.1) is recommended, as applied to related glutamic acid derivatives .

Advanced Research Questions

Q. How can polymer-induced liquid precursor (PILP) phases be leveraged to control the crystallization of this compound?

PILP phases for DL-glutamic acid are induced by additives like polyethyleneimine (PEI) in water-ethanol systems, forming metastable liquid precursors before crystallization . For the o-carboxybenzoyl derivative, phase diagrams should be constructed to identify PILP regions via turbidity assays and microscopy. The polymer-to-compound ratio, solvent composition, and temperature must be optimized to stabilize the precursor phase, which may yield novel crystal morphologies .

Q. What role do chiral self-assembled monolayers (SAMs) play in the polymorphic crystallization of this compound?

Chiral SAMs (e.g., cysteine or thiol-based surfaces) can template enantioselective crystallization, as demonstrated for DL-glutamic acid . For the derivative, atomic force microscopy (AFM) and X-ray diffraction (XRD) should compare nucleation rates and crystal structures on D- vs. L-SAMs. This approach may reveal preferential stabilization of specific polymorphs, critical for pharmaceutical co-crystal design .

Q. How does this compound interact with microbial biofilms or enzymatic systems compared to unmodified glutamic acid?

Poly-γ-DL-glutamic acid (PGA) in Bacillus spp. is degraded by specific hydrolases, impacting biofilm formation . The o-carboxybenzoyl group may alter enzymatic recognition, requiring activity assays with PGA synthetases or proteases. Growth curves in minimal media supplemented with the derivative can assess metabolic utilization, while SEM imaging evaluates biofilm architecture changes .

Q. What experimental protocols assess the atmospheric impact of this compound as a cloud condensation nucleus (CCN)?

CCN activity is measured using a continuous-flow streamwise thermal gradient chamber. Particles generated from aqueous or methanol solutions are analyzed for activation diameters at supersaturations (sop = 0.11–0.32%) . Comparative studies with DL-glutamic acid (which shows low CCN activity at sop = 0.11% ) can determine how acylation alters hygroscopicity and climate-relevant properties.

Data Contradiction Analysis

- Stability of DL-Glutamic Acid vs. Its Derivatives : While DL-glutamic acid exhibits superior stability over L-polymorphs , the o-carboxybenzoyl group may introduce hydrolytic sensitivity. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring can resolve discrepancies between predicted and observed degradation pathways.

- Solubility in Methanol vs. Water : DL-glutamic acid’s CCN activity shows minimal solvent dependence , but its derivative may differ due to altered polarity. Particle generation via atomization from multiple solvents, followed by size-resolved CCN analysis, can clarify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.